molecular formula C6H12N4 B1296251 3,5-Diethyl-4h-1,2,4-triazol-4-amine CAS No. 6285-28-5

3,5-Diethyl-4h-1,2,4-triazol-4-amine

Cat. No.: B1296251
CAS No.: 6285-28-5
M. Wt: 140.19 g/mol
InChI Key: PLSFAHFBTFAYIR-UHFFFAOYSA-N
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Description

3,5-Diethyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound with the molecular formula C6H12N4. It is part of the triazole family, characterized by a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-4H-1,2,4-triazol-4-amine typically involves the reaction of ethyl hydrazine with ethyl formate, followed by cyclization. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced purification techniques such as crystallization and distillation ensures the compound’s high quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Diethyl-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 3,5-Dimethyl-4H-1,2,4-triazol-4-amine
  • 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
  • 3,5-Dinitro-4H-1,2,4-triazol-4-amine

Comparison: 3,5-Diethyl-4H-1,2,4-triazol-4-amine is unique due to its diethyl substitution, which imparts distinct physicochemical properties compared to its methyl, phenyl, or nitro-substituted counterparts. These differences can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other triazole derivatives may not be as effective .

Properties

IUPAC Name

3,5-diethyl-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-3-5-8-9-6(4-2)10(5)7/h3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSFAHFBTFAYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277990
Record name 3,5-diethyl-4h-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6285-28-5
Record name NSC5581
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5581
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-diethyl-4h-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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